Hexaclororrenato(IV) de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

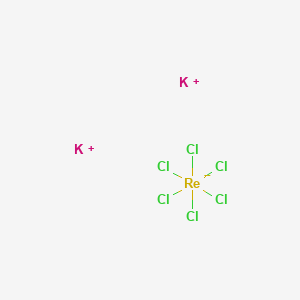

Potassium hexachlororhenate(IV) (KHCR) is an inorganic compound composed of potassium, chlorine and rhenium. It is a white crystalline solid, with a molecular weight of 456.9 g/mol and a melting point of 830°C. It is an important reagent in the synthesis of various organic compounds, as well as being used in various scientific research applications.

Aplicaciones Científicas De Investigación

Preparación de Tricarbonilos de Renio Soportados

Hexaclororrenato(IV) de potasio: se utiliza en la síntesis de tricarbonilos de renio soportados . Estos tricarbonilos son importantes porque actúan como catalizadores para la hidrogenación de propileno, un proceso crucial en la producción de plásticos de polipropileno que son ampliamente utilizados en diversas industrias debido a su resistencia térmica y durabilidad .

Catálisis en Síntesis Orgánica

La capacidad del compuesto para formar tricarbonilos de renio no se limita a la hidrogenación de propileno. También puede catalizar una variedad de otras reacciones orgánicas, lo que lo convierte en un reactivo valioso en los laboratorios de síntesis orgánica. Esto incluye aplicaciones en productos farmacéuticos donde se necesitan catalizar vías de reacción específicas bajo condiciones controladas .

Hidrólisis para Formar Óxido de Renio(IV)

En soluciones acuosas, K2ReCl6 se somete a hidrólisis para formar óxido de renio(IV) . Esta reacción es de interés en el estudio de los óxidos de metales de transición, que tienen aplicaciones que van desde los semiconductores hasta los fotocatalizadores.

Producción de Hexaclororrenato de Plata

Cuando se hace reaccionar con nitrato de plata, K2ReCl6 produce hexaclororrenato de plata . Este compuesto se descompone a altas temperaturas para producir cloruro de renio(III), que se utiliza en síntesis químicas adicionales e investigación en ciencia de materiales.

Estudio de Estructuras Cristalinas

La estructura cristalina de K2ReCl6 se ha estudiado ampliamente, proporcionando información sobre los sistemas cristalinos cúbicos . Comprender estas estructuras es esencial para la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades específicas.

Investigación Termodinámica

K2ReCl6: ha sido objeto de estudios termodinámicos, particularmente en relación con su capacidad calorífica y entropía . Dicha investigación es fundamental para comprender las propiedades físicas de los compuestos, lo cual es crucial para su aplicación en reacciones y procesos sensibles a la temperatura.

Mecanismo De Acción

Target of Action

Potassium hexachlororhenate(IV) is an inorganic chemical compound It’s known to react with silver nitrate to produce silver hexachlororhenate .

Mode of Action

It is known to react with silver nitrate to produce silver hexachlororhenate, which decomposes at 400 °C to rhenium (III) chloride . In water, it hydrolyses to form rhenium (IV) oxide .

Pharmacokinetics

It is a light-green crystalline solid that is soluble in hydrochloric acid . The compound’s solubility suggests that it may have some degree of bioavailability, but further studies are required to confirm this.

Result of Action

It is known to hydrolyse in water to form rhenium (IV) oxide

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium hexachlororhenate(IV). For instance, its solubility in water and hydrochloric acid suggests that the presence and concentration of these solvents in the environment could impact its action and stability.

Safety and Hazards

Potassium hexachlororhenate(IV) is a hazardous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Potassium hexachlororhenate(IV) plays a significant role in biochemical reactions, particularly in the preparation of supported rhenium tricarbonyls, which are catalysts for propylene hydrogenation . It interacts with enzymes and proteins involved in these catalytic processes, facilitating the conversion of substrates into products. The nature of these interactions involves the binding of potassium hexachlororhenate(IV) to specific active sites on the enzymes, enhancing their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium hexachlororhenate(IV) can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can slowly hydrolyze in water to form rhenium(IV) oxide . Long-term studies have shown that potassium hexachlororhenate(IV) can have sustained effects on cellular function, with potential implications for its use in therapeutic applications.

Propiedades

IUPAC Name |

dipotassium;hexachlororhenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCRXIXEXSEJGV-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green odorless crystals; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium hexachlororhenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Q & A

Q1: What is known about the synthesis of Potassium Hexachlororhenate(IV)?

A1: K2ReCl6 can be synthesized through a high-temperature chlorination reaction using Rhenium powder and Potassium Chloride (KCl) in the presence of chlorine gas []. The yield of this reaction is influenced by factors such as temperature, chlorine flow rate, and contact area. Optimal conditions for maximizing yield include a temperature of 500 °C and a chlorine flow rate of 60 L/h, resulting in a yield of up to 67.37% and a purity exceeding 98% [].

Q2: Has the electrochemical behavior of K2ReCl6 been investigated?

A2: Yes, polarographic studies have been conducted on K2ReCl6 in various supporting electrolytes []. The half-wave potential (E1/2) for the reduction of K2ReCl6 is dependent on the nature of the cations present in the supporting electrolyte, but not the anions []. This reduction process is irreversible and diffusion-controlled. Interestingly, the reduction of the analogous compound, K2ReBr6, exhibits a temperature-dependent maximum in its polarographic wave, which is not suppressed by typical maximum suppressors [].

Q3: What insights into the magnetic properties of K2ReCl6 have been gained through research?

A3: Magnetic susceptibility measurements of K2ReCl6 reveal a Curie point of 12.4 ± 0.5 K []. This finding confirms that the heat capacity anomalies observed at 11.9 ± 0.1 K are indicative of a transition to an antiferromagnetic state []. Similar studies on K2ReBr6 showed a Curie point of 15.3 ± 0.5 K, corresponding to a heat capacity peak at 15.2 ± 0.1 K []. This suggests that both K2ReCl6 and K2ReBr6 exhibit cooperative transitions to antiferromagnetic states at low temperatures.

Q4: Has Chlorine-36 exchange been studied with K2ReCl6?

A4: Yes, research has explored the exchange of Chlorine-36 with both K2ReCl6 and Cs2ReOCl5 [, ]. While negligible radioactivity was detected in K2ReCl6 after precipitation from HCl36 solutions using nitron, Cs2ReOCl5 exhibited radioactivity following suspension in HCl36-containing methanol and subsequent filtration [, ]. These findings are consistent with the general observation that octahedral complexes without vacant d orbitals are inert, whereas those with at least one vacant d orbital exhibit lability [, ].

Q5: Are there any studies focusing on the structural characterization of related compounds?

A5: X-ray diffraction studies on Cs2ReOCl5, a compound structurally similar to K2ReCl6, revealed a hexagonal unit cell with parameters a = 7.04 Å and c = 10.9 Å [, ]. These findings contribute to the understanding of the structural characteristics of Rhenium(V) complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)